molecular formula C38H18N4O6 B11706061 7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid

7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid

Cat. No.: B11706061
M. Wt: 626.6 g/mol
InChI Key: CHADZIHIWHPQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-dioxo-7H,7’H-4,4’-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3’-dicarboxylic acid involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7’-dioxo-7H,7’H-4,4’-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These products can be further utilized in various applications.

Scientific Research Applications

7,7’-dioxo-7H,7’H-4,4’-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3’-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7’-dioxo-7H,7’H-4,4’-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, the compound exhibits high selectivity and sensitivity due to the photoinduced electron transfer (PET) effect . This effect allows the compound to detect specific ions and molecules by changing its fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the benzo[de]isoquinoline family, such as:

Uniqueness

7,7’-dioxo-7H,7’H-4,4’-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3’-dicarboxylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

Molecular Formula

C38H18N4O6

Molecular Weight

626.6 g/mol

IUPAC Name

15-(17-carboxy-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-15-yl)-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-17-carboxylic acid

InChI

InChI=1S/C38H18N4O6/c43-35-21-13-9-17(29-23(37(45)46)15-11-19(31(21)29)33-39-25-5-1-3-7-27(25)41(33)35)18-10-14-22-32-20(12-16-24(30(18)32)38(47)48)34-40-26-6-2-4-8-28(26)42(34)36(22)44/h1-16H,(H,45,46)(H,47,48)

InChI Key

CHADZIHIWHPQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=C(C5=C(C=C4)C6=C7C(=CC=C8C7=C(C=C6)C(=O)N9C8=NC1=CC=CC=C19)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.